![molecular formula C6H11ClN2O B1425999 2,6-Diazaspiro[3.4]octan-5-one hydrochloride CAS No. 1203683-28-6](/img/structure/B1425999.png)
2,6-Diazaspiro[3.4]octan-5-one hydrochloride
Übersicht
Beschreibung
2,6-Diazaspiro[3.4]octan-5-one hydrochloride is a chemical compound with the molecular formula C6H10N2O·HCl. It is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspiro ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[34]octan-5-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of 2,6-Diazaspiro[3.4]octan-5-one hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diazaspiro[3.4]octan-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Antidiabetic Agents
Research has highlighted the potential of 2,6-Diazaspiro[3.4]octan-5-one hydrochloride as a scaffold for developing antidiabetic drugs. One notable study identified derivatives of this compound that act as antagonists of somatostatin receptor subtype 5 (SSTR5), which is implicated in the regulation of insulin secretion. These derivatives demonstrated enhanced insulin secretion in glucose-dependent manners when administered to mice on high-fat diets, indicating their potential utility in managing type 2 diabetes mellitus .
Cancer Therapeutics
The compound has also shown promise in cancer treatment. It serves as a building block for synthesizing inhibitors targeting the menin-MLL1 interaction, which is critical in certain leukemias. By modifying the diazaspiro framework, researchers have developed potent inhibitors that could lead to effective cancer therapies . Additionally, compounds derived from this structure have been explored for their ability to modulate MAP and PI3K signaling pathways, further supporting their role in cancer treatment .
Antimicrobial Activity
Recent studies have reported the synthesis of nitrofuran carboxamide derivatives based on the 2,6-Diazaspiro[3.4]octane core that exhibit antitubercular activity. These compounds were developed through a strategic modification of the spiro structure, enhancing their biological activity against tuberculosis . The exploration of such derivatives emphasizes the compound's versatility in addressing infectious diseases.
Case Study 1: Development of SSTR5 Antagonists
In a systematic exploration of SSTR5 antagonists derived from the diazaspiro framework, researchers synthesized various derivatives and evaluated their pharmacological profiles. One compound demonstrated an IC50 value of 9.6 nM against human SSTR5, showcasing significant potency while minimizing hERG inhibition—an important consideration for drug safety .
Case Study 2: Antitubercular Activity
A series of nitrofuran carboxamide derivatives were synthesized using this compound as a core structure. The lead compound exhibited promising antitubercular activity in vitro, highlighting the potential for further development into therapeutic agents against tuberculosis .
Wirkmechanismus
The mechanism of action of 2,6-Diazaspiro[3.4]octan-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Diazaspiro[3.4]octan-7-one hydrochloride
- 2,5-Diazaspiro[3.4]octan-6-one hydrochloride
- 2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride
Uniqueness
2,6-Diazaspiro[3.4]octan-5-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .
Biologische Aktivität
2,6-Diazaspiro[3.4]octan-5-one hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES Notation : C1CNC(=O)C12CNC2
- InChIKey : JAWNHGPWYMORFN-UHFFFAOYSA-N
The unique spirocyclic structure of 2,6-Diazaspiro[3.4]octan-5-one contributes to its distinctive chemical and biological properties, differentiating it from other compounds in its class .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been specifically investigated for its efficacy against Mycobacterium tuberculosis, with some derivatives showing minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL, indicating potent antitubercular activity .
The mechanism of action involves the compound's interaction with specific molecular targets, such as bacterial enzymes and receptors. For instance, it has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects. This modulation of enzyme activity is critical for its therapeutic potential in treating infections .
Case Study: Antitubercular Activity
A study focused on synthesizing derivatives from the 2,6-diazaspiro[3.4]octane core demonstrated promising results in inhibiting Mycobacterium tuberculosis H37Rv. The synthesized compounds displayed a range of biological activities with a notable lead compound achieving an MIC of 0.016 μg/mL, highlighting the potential for developing new antitubercular agents .
Case Study: Sigma-1 Receptor Antagonism
Another research effort explored the role of 2,6-diazaspiro[3.4]octan-7-one derivatives as sigma-1 receptor antagonists. These compounds were found to enhance the analgesic effects of morphine while mitigating tolerance development, suggesting their potential application in pain management therapies .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Sigma-1 Receptor Activity | MIC (μg/mL) |
---|---|---|---|
2,6-Diazaspiro[3.4]octan-5-one HCl | Significant | Moderate | 0.016 |
2,6-Diazaspiro[3.4]octan-7-one | Moderate | Potent | N/A |
2,5-Diazaspiro[3.4]octane | Variable | Low | N/A |
This table illustrates the varying degrees of biological activity among different spirocyclic compounds, emphasizing the unique profile of this compound.
Eigenschaften
IUPAC Name |
2,6-diazaspiro[3.4]octan-5-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-5-6(1-2-8-5)3-7-4-6;/h7H,1-4H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAPMTWSLPSUAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C12CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203683-28-6 | |
Record name | 2,6-diazaspiro[3.4]octan-5-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.